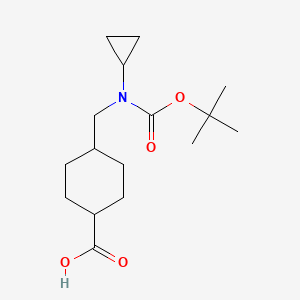
(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a cyclopropyl group, and a tert-butoxycarbonyl-protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Final Coupling: The protected amine is then coupled with the cyclohexanecarboxylic acid derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or cyclohexane ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl and cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, that are relevant to various diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group may interact with hydrophobic pockets in proteins, while the cyclohexane ring provides structural stability. The tert-butoxycarbonyl-protected amine can be deprotected under physiological conditions, allowing the free amine to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar structural complexity and is used in the synthesis of high-performance polymers.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound is structurally similar in terms of having multiple functional groups and is used as an antioxidant.
Uniqueness
What sets (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropyl)amino)methyl)cyclohexanecarboxylic acid apart is its combination of a cyclopropyl group, a cyclohexane ring, and a tert-butoxycarbonyl-protected amine
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(13-8-9-13)10-11-4-6-12(7-5-11)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
VNYPFZHCEZGSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC(CC1)C(=O)O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
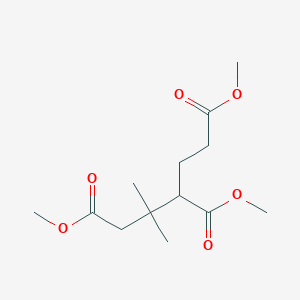
![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)
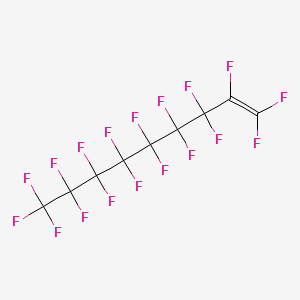
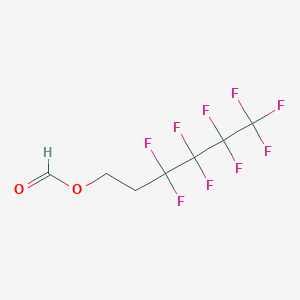
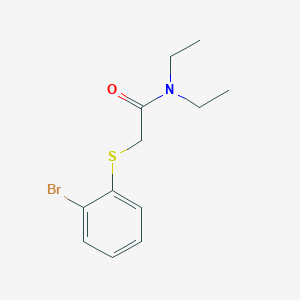
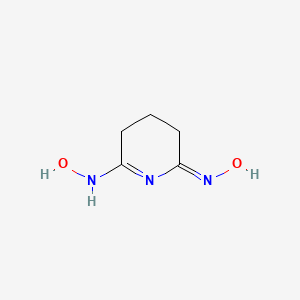
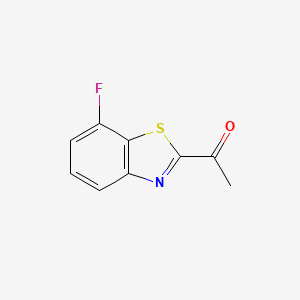
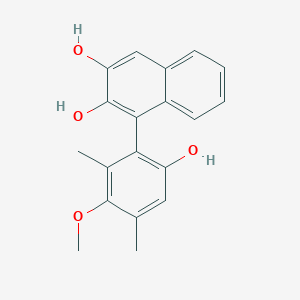
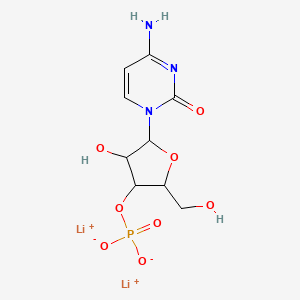
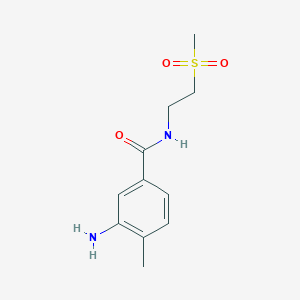
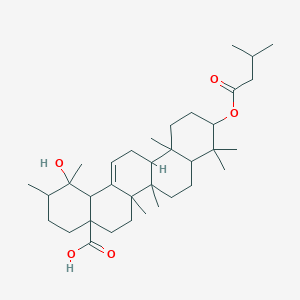
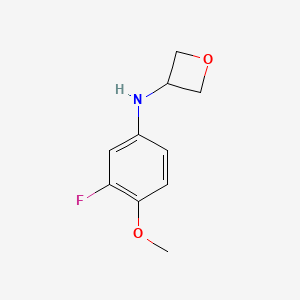
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
